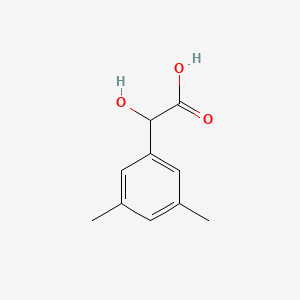
2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3,5-dimetilfenil)-2-hidroxíacético es un compuesto orgánico que se caracteriza por la presencia de un grupo ácido hidroxíacético unido a un anillo 3,5-dimetilfenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(3,5-dimetilfenil)-2-hidroxíacético generalmente implica la reacción de derivados de 3,5-dimetilfenilo con ácido glioxílico en condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador y disolvente adecuados, a menudo bajo condiciones de reflujo para garantizar una reacción completa.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar métodos más escalables como la síntesis de flujo continuo, donde los reactivos se alimentan continuamente a un reactor y el producto se extrae continuamente. Este método permite un mejor control de las condiciones de reacción y mayores rendimientos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(3,5-dimetilfenil)-2-hidroxíacético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como bromo (Br2) o ácido nítrico (HNO3).
Principales Productos Formados
Oxidación: Formación de ácido 2-(3,5-dimetilfenil)-2-oxoacético.
Reducción: Formación de 2-(3,5-dimetilfenil)-2-hidroxiethanol.
Sustitución: Formación de varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 2-(3,5-dimetilfenil)-2-hidroxíacético tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como intermedio en la preparación de moléculas más complejas.
Biología: Estudiado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3,5-dimetilfenil)-2-hidroxíacético implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo ácido hidroxíacético puede formar enlaces de hidrógeno con sitios activos, mientras que el anillo aromático puede participar en interacciones π-π. Estas interacciones pueden modular la actividad de las moléculas diana y las vías involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-(3,5-dimetilfenil)-2-oxoacético
- 2-(3,5-dimetilfenil)-2-hidroxiethanol
- Ácido 3,5-dimetilfenilacético
Singularidad
El ácido 2-(3,5-dimetilfenil)-2-hidroxíacético es único debido a la presencia de un grupo ácido hidroxíacético y un anillo aromático dimetilsustituido
Propiedades
Número CAS |
187752-85-8 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
Clave InChI |
WVGPCMBFXUHREH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















